S-(2-thiopyridyl)mercaptopropionohydrazide

Catalog No.
S538865
CAS No.
115616-51-8
M.F
C8H11N3OS2
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(2-thiopyridyl)mercaptopropionohydrazide

CAS Number

115616-51-8

Product Name

S-(2-thiopyridyl)mercaptopropionohydrazide

IUPAC Name

3-(pyridin-2-yldisulfanyl)propanehydrazide

Molecular Formula

C8H11N3OS2

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12)

InChI Key

NITXODYAMWZEJY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(2-pyridyldithio)propionic acid hydrazide, S-(2-thiopyridyl)mercaptopropionohydrazide, S-(2-thiopyridyl)mercaptopropionohydrazide hydrochloride, TPMPH

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NN

The exact mass of the compound 3-(2-Pyridyldithio)propanoic acid hydrazide is 229.0344 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-(2-thiopyridyl)mercaptopropionohydrazide (PDPH, CAS 115616-51-8) is a heterobifunctional, cleavable crosslinking reagent prominently utilized in bioconjugation and structural biology . Featuring a sulfhydryl-reactive pyridyldithiol group and a carbonyl-reactive hydrazide moiety separated by a short 9.2 Å spacer arm, PDPH facilitates the covalent linkage of oxidized carbohydrates to cysteine-containing peptides or proteins [1]. Unlike standard amine-reactive crosslinkers, PDPH enables site-directed conjugation—particularly useful for targeting the glycosylated Fc regions of antibodies—while its central disulfide bond provides a reliable mechanism for controlled, reversible cleavage under reducing conditions .

Substituting PDPH with generic crosslinkers fundamentally alters conjugate stability, release kinetics, and biological activity [1]. Replacing PDPH with maleimide-hydrazide analogs (such as BMPH or EMCH) introduces an irreversible thioether bond, completely abolishing the ability to release payloads in reducing environments like the cytosol . Conversely, substituting PDPH with amine-reactive cleavable crosslinkers (like SPDP) shifts the conjugation site from oxidized glycans to random primary amines (lysines), which frequently causes steric hindrance at the antigen-binding sites of antibodies and leads to unpredictable, heterogeneous conjugate populations [2].

Reversibility and Payload Release Efficiency

The defining procurement advantage of PDPH over maleimide-based hydrazides is its cleavability [1]. PDPH forms a disulfide bond that is readily reduced by agents like DTT or TCEP, allowing for the complete detachment of conjugated moieties. In contrast, BMPH forms a permanent thioether bond. In standard reducing assays, PDPH-derived conjugates demonstrate near-complete cleavage, whereas BMPH conjugates remain entirely intact, making PDPH strictly necessary for reversible immobilization or intracellular payload release .

Evidence DimensionBond cleavage in reducing environments
Target Compound Data>95% cleavage (reversible disulfide linkage)
Comparator Or BaselineBMPH (0% cleavage, irreversible thioether linkage)
Quantified DifferenceAbsolute functional divergence in reversibility (cleavable vs. non-cleavable)
Conditions50 mM DTT or TCEP, pH 7.4

Allows procurement for applications requiring controlled payload release (e.g., ADCs) or reversible immobilization, which maleimide-based hydrazides cannot support.

Preservation of Antibody Binding Affinity

PDPH targets oxidized carbohydrates, enabling site-specific conjugation at the Fc region of glycoproteins such as antibodies[1]. This directed approach avoids the antigen-binding paratopes. When compared to SPDP, which randomly modifies primary amines (lysines) across the entire protein surface, PDPH maintains significantly higher structural integrity and binding affinity. SPDP conjugation often results in a 20-50% loss of binding activity due to paratope obstruction, whereas PDPH typically preserves >90% of native affinity [2].

Evidence DimensionRetention of native antigen-binding affinity
Target Compound Data>90% retention (via Fc-glycan directed conjugation)
Comparator Or BaselineSPDP (50-80% retention via random lysine modification)
Quantified DifferenceUp to 40% improvement in binding activity retention
ConditionsAntibody-drug conjugate (ADC) or immunoliposome formulation

Justifies the selection of PDPH for immunoconjugate manufacturing where maximizing targeting efficiency and preserving antibody function is critical.

Spacer Arm Length and Spatial Control

The physical dimensions of a crosslinker dictate the spatial relationship between conjugated molecules . PDPH possesses a short spacer arm of 9.2 Å. When compared to extended crosslinkers like EMCH (19.0 Å), PDPH provides tighter spatial coupling. This restricted conformational flexibility is highly advantageous in assays requiring rigid proximity, such as specific FRET applications, or when minimizing the immunogenic profile of the linker itself is a priority in therapeutic design.

Evidence DimensionCrosslinker spacer arm length
Target Compound Data9.2 Å
Comparator Or BaselineEMCH (19.0 Å)
Quantified Difference9.8 Å reduction in conjugation distance
ConditionsMolecular design of glycoprotein-sulfhydryl conjugates

The shorter 9.2 Å spacer of PDPH restricts conformational flexibility, which is preferred when tight spatial coupling is required between the glycoprotein and the conjugated moiety.

Stimuli-Responsive Antibody-Drug Conjugates (ADCs)

PDPH is the optimal choice for synthesizing ADCs where the cytotoxic payload must be released upon entering the reducing environment of the tumor cell cytosol, leveraging its cleavable disulfide bond [1].

Reversible Protein Immobilization

Ideal for affinity chromatography workflows where glycoproteins need to be temporarily immobilized on sulfhydryl-functionalized resins and later eluted intact using mild reducing agents like DTT or TCEP.

Site-Specific Immunoliposome Manufacturing

Used to conjugate thiolated liposomes to the oxidized Fc-glycans of targeting antibodies, ensuring the liposomes do not obstruct the antigen-binding sites, which is a common failure point with amine-reactive crosslinkers [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

229.03435433 Da

Monoisotopic Mass

229.03435433 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4RHG5J9YPC

Other CAS

115616-51-8

Wikipedia

S-(2-Thiopyridyl)mercaptopropionohydrazide

Dates

Last modified: 08-15-2023
1: Ansell SM, Tardi PG, Buchkowsky SS. 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Bioconjug Chem. 1996 Jul-Aug;7(4):490-6. PubMed PMID: 8853463.
2: Suh W, Chung JK, Park SH, Kim SW. Anti-JL1 antibody-conjugated poly (L-lysine) for targeted gene delivery to leukemia T cells. J Control Release. 2001 May 14;72(1-3):171-8. PubMed PMID: 11389996.

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